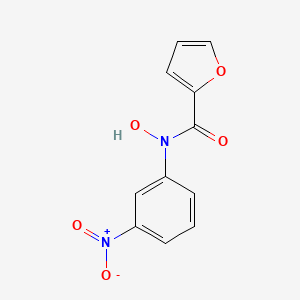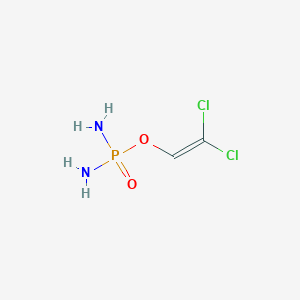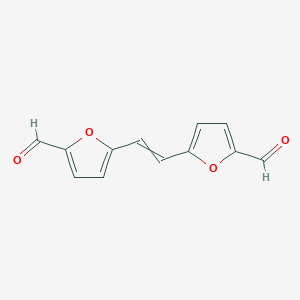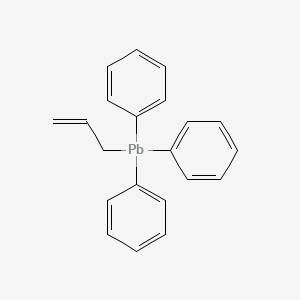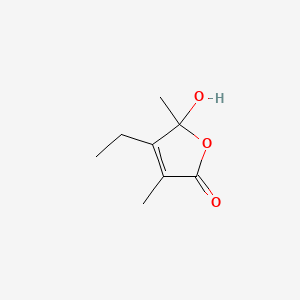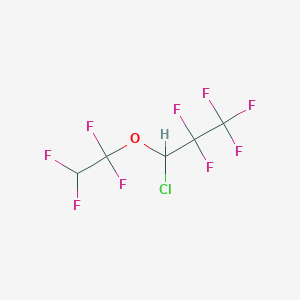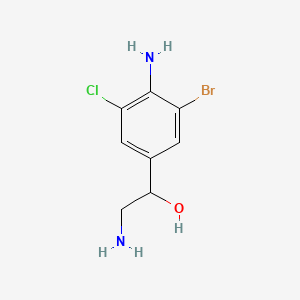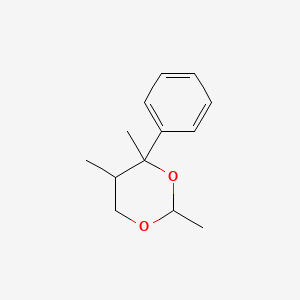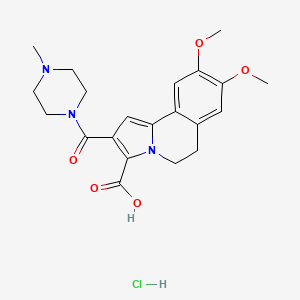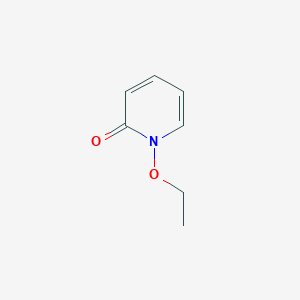
1-Ethoxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxypyridin-2(1H)-one is an organic compound that belongs to the pyridinone family It is characterized by a pyridine ring with an ethoxy group attached to the second carbon and a keto group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxypyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethanol in the presence of a base, such as sodium ethoxide, to form the ethoxy derivative. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-hydroxy-2-pyridone.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
1-Ethoxypyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-ethoxypyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The ethoxy group and the keto group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its overall biological activity.
Comparison with Similar Compounds
2-Pyridone: Lacks the ethoxy group, making it less hydrophobic.
1-Methoxypyridin-2(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Hydroxy-2-pyridone: The reduced form of 1-ethoxypyridin-2(1H)-one.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature distinguishes it from other pyridinones and contributes to its specific chemical and biological properties.
Properties
CAS No. |
40775-57-3 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-ethoxypyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI Key |
GSXHNVWNRQPLMI-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C=CC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
